molecular formula C18H15NO3 B122331 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone CAS No. 112281-28-4

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone

Cat. No. B122331
M. Wt: 293.3 g/mol
InChI Key: IHJYYLJZVBVLEK-UHFFFAOYSA-N
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Description

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone, also known as epirubicin, is a chemotherapeutic agent that is commonly used in the treatment of various types of cancers. It belongs to the class of anthracycline antibiotics and is derived from the natural compound, daunorubicin. Epirubicin is known for its potent anticancer activity and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism Of Action

Epirubicin exerts its anticancer activity by intercalating into DNA and inhibiting DNA synthesis. It also generates free radicals that damage DNA and induce apoptosis in cancer cells. Epirubicin has been shown to be effective against both rapidly dividing and non-dividing cancer cells.

Biochemical And Physiological Effects

Epirubicin has been shown to have several biochemical and physiological effects. It can cause DNA damage, inhibit DNA synthesis, and induce apoptosis in cancer cells. Epirubicin can also cause cardiotoxicity, which is a major limitation of its use in cancer treatment. However, the cardiotoxic effects of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone can be reduced through the use of cardioprotective agents.

Advantages And Limitations For Lab Experiments

Epirubicin has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone has several limitations for laboratory experiments. It is highly toxic and requires careful handling. Epirubicin also has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone. One area of research is the development of new formulations of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone that can reduce its cardiotoxic effects. Another area of research is the identification of biomarkers that can predict the response to 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone treatment. Additionally, there is a need for further studies to understand the mechanism of action of 5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone and to identify new targets for its use in cancer treatment.

Scientific Research Applications

Epirubicin has been extensively studied for its anticancer activity and has been shown to be effective in the treatment of various types of cancers, including breast cancer, ovarian cancer, and lung cancer. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Epirubicin has also been studied for its potential use in combination with other chemotherapeutic agents to improve treatment outcomes.

properties

IUPAC Name

5-(oxiran-2-yl)-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17-9-7-14-13(16-11-22-16)6-8-15(18(14)19-17)21-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJYYLJZVBVLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551997
Record name 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Oxiranyl)-8-(phenylmethoxy)-2(1H)-quinolinone

CAS RN

112281-28-4
Record name 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 20 g (61 mmol) 8-benzyloxy-5-(2-chloro-1-hydroxy-ethyl)-1H-quinolin-2-one in 160 mL DMF is added dropwise at 0° C. to 35 mL of a 4 molar sodium hydroxide solution and then stirred for 2 hours at this temperature. The reaction mixture is combined with 1.5 L ice water, buffered by the addition of dry ice and extracted with ethyl acetate. The organic phases are dried with sodium sulphate, the solvent is distilled off and the residue is chromatographed over aluminium oxide (dichloromethane/ethyl acetate gradient). The fractions containing the product are evaporated down to 60 mL and then combined with petroleum ether, during which time a solid is precipitated, which is suction filtered and dried.
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8-benzyloxy-5-(2-chloro-1-hydroxy-ethyl)-1H-quinolin-2-one
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20 g
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160 mL
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